2-(4-chlorophenoxy)-N-cyclopropylbutanamide
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Overview
Description
2-(4-chlorophenoxy)-N-cyclopropylbutanamide is an organic compound that belongs to the class of phenoxyalkanoic acids. This compound is characterized by the presence of a chlorophenoxy group attached to a butanamide backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-cyclopropylbutanamide typically involves the following steps:
Etherification Reaction: The starting material, 4-chlorophenol, undergoes an etherification reaction with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Amidation Reaction: The 4-chlorophenoxyalkane is then reacted with cyclopropylamine under suitable conditions to form the desired butanamide derivative.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient synthesis .
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-cyclopropylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenoxy)-N-cyclopropylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropylbutanamide involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and affect cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes .
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-cyclopropylbutanamide can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic Acid: This compound is structurally similar but has different functional groups and applications.
2-(4-Chlorophenoxy)ethanol: Another related compound with distinct chemical properties and uses.
Chlorophenesin: Known for its antifungal activities, it shares some structural similarities with this compound.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-12(13(16)15-10-5-6-10)17-11-7-3-9(14)4-8-11/h3-4,7-8,10,12H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKBKEXGCJZEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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